molecular formula C17H14N4S B394806 3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

Cat. No.: B394806
M. Wt: 306.4g/mol
InChI Key: NQBHBHKGULKZOM-UHFFFAOYSA-N
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Description

3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole is a complex organic compound that belongs to the class of triazinoindoles. This compound is characterized by its unique structure, which includes a triazinoindole core fused with a methylbenzyl group and a sulfide linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole typically involves multi-step organic reactions. One common method includes the condensation of a tricyclic compound, such as 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole, with a methylbenzyl halide in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole involves its interaction with molecular targets such as enzymes and receptors. For instance, as an iron chelator, it binds to ferrous ions, disrupting iron homeostasis in cancer cells and leading to cell cycle arrest and apoptosis. The compound may also interact with other cellular pathways, influencing processes like DNA synthesis and repair .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-methylbenzyl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole stands out due to its specific structural features, such as the methylbenzyl group and sulfide linkage, which confer unique chemical reactivity and biological activity. Its ability to act as an iron chelator and its potential anticancer properties make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4g/mol

IUPAC Name

3-[(3-methylphenyl)methylsulfanyl]-5H-[1,2,4]triazino[5,6-b]indole

InChI

InChI=1S/C17H14N4S/c1-11-5-4-6-12(9-11)10-22-17-19-16-15(20-21-17)13-7-2-3-8-14(13)18-16/h2-9H,10H2,1H3,(H,18,19,21)

InChI Key

NQBHBHKGULKZOM-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2

solubility

0.2 [ug/mL]

Origin of Product

United States

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